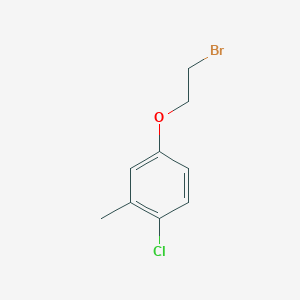
4-(2-Bromoethoxy)-1-chloro-2-methylbenzene
概要
説明
4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is an organic compound with the molecular formula C9H10BrClO. This compound is characterized by the presence of a bromoethoxy group attached to a benzene ring, which also contains a chlorine atom and a methyl group. It is a versatile intermediate used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene typically involves the reaction of 4-chloro-2-methylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or ethanol. The general reaction scheme is as follows:
4-chloro-2-methylphenol+2-bromoethanolK2CO3,refluxthis compound
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromoethoxy group can be reduced to an ethoxy group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium alkoxide in ethanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Oxidation: 4-(2-Bromoethoxy)-1-chloro-2-methylbenzoic acid or 4-(2-Bromoethoxy)-1-chloro-2-methylbenzaldehyde.
Reduction: 4-(2-Ethoxy)-1-chloro-2-methylbenzene.
科学的研究の応用
4-(2-Bromoethoxy)-1-chloro-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is used in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:
Nucleophilic Substitution: The bromoethoxy group can react with nucleophiles, leading to the formation of new chemical bonds.
Oxidation and Reduction: The methyl and bromoethoxy groups can undergo redox reactions, altering the compound’s chemical properties and reactivity.
類似化合物との比較
4-(2-Bromoethoxy)-1-chloro-2-methylbenzene can be compared with other similar compounds such as:
4-(2-Bromoethoxy)-1-chlorobenzene: Lacks the methyl group, leading to different reactivity and applications.
4-(2-Bromoethoxy)-1-methylbenzene:
4-(2-Bromoethoxy)-1-chloro-2-ethylbenzene: Contains an ethyl group instead of a methyl group, resulting in variations in its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical processes.
特性
IUPAC Name |
4-(2-bromoethoxy)-1-chloro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMOHEJWUQAGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
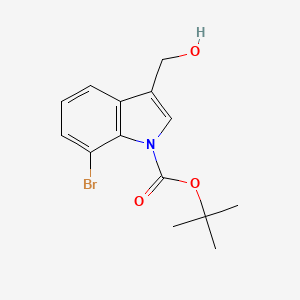
![N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3148317.png)
![6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3148334.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile](/img/structure/B3148341.png)
![4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride](/img/structure/B3148351.png)
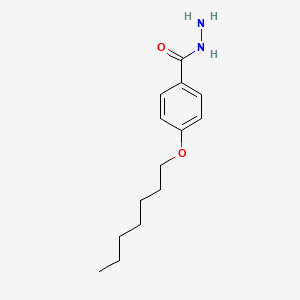

![2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3148374.png)

![Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate](/img/structure/B3148387.png)
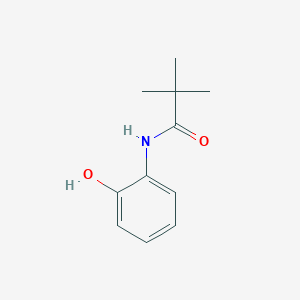
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3148405.png)
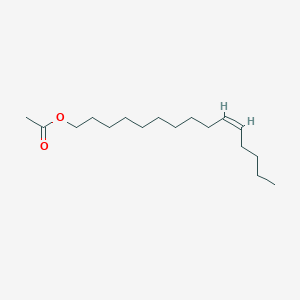
![4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid](/img/structure/B3148425.png)
